Dota-adibo (tfa)

Catalog No.
S12840793
CAS No.
M.F
C36H43F3N6O10
M. Wt
776.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dota-adibo (tfa)

Product Name

Dota-adibo (tfa)

IUPAC Name

2-[4-[2-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C36H43F3N6O10

Molecular Weight

776.8 g/mol

InChI

InChI=1S/C34H42N6O8.C2HF3O2/c41-30(35-12-11-31(42)40-21-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)40)22-36-13-15-37(23-32(43)44)17-19-39(25-34(47)48)20-18-38(16-14-36)24-33(45)46;3-2(4,5)1(6)7/h1-8H,11-25H2,(H,35,41)(H,43,44)(H,45,46)(H,47,48);(H,6,7)

InChI Key

PDQRVMRMRVCVFD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CC(=O)O)CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O

Dota-adibo (trifluoroacetic acid) is a bifunctional chelator derived from DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) that incorporates an azadibenzocyclooctyne moiety. This compound is notable for its ability to facilitate bioconjugation through copper-free click chemistry, which is advantageous in biological applications due to its biocompatibility and reduced toxicity compared to traditional methods involving copper catalysts. The trifluoroacetic acid component enhances the solubility and stability of the compound in aqueous environments, making it suitable for various biological applications, particularly in radiopharmaceuticals and targeted drug delivery systems .

  • Copper-Free Click Chemistry: The azadibenzocyclooctyne moiety allows for rapid and selective reactions with azides under physiological conditions. This reaction is characterized by its bioorthogonality, meaning it does not interfere with native biological processes .
  • Formation of Stable Conjugates: Upon reaction with azide-functionalized biomolecules, Dota-adibo forms stable triazole linkages, which are resistant to hydrolysis and other degradation processes typically encountered in biological systems .

Dota-adibo exhibits significant potential in biological contexts:

  • Targeted Drug Delivery: Its ability to conjugate with various therapeutic agents allows for targeted delivery to specific cells or tissues. This property is particularly useful in cancer therapy, where selective targeting can minimize side effects on healthy tissues .
  • Imaging and Diagnostic

The synthesis of Dota-adibo involves several steps:

  • Preparation of DOTA Derivatives: Starting from commercially available DOTA, the compound is modified to introduce the azadibenzocyclooctyne functionality.
  • Conjugation Reaction: The active ester form of the azadibenzocyclooctyne is reacted with amine-functionalized DOTA derivatives under controlled conditions to yield Dota-adibo. This process often employs a convergent synthetic approach to optimize yields and minimize side products .
  • Purification: The final product is typically purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity suitable for biological applications .

Dota-adibo has diverse applications across various fields:

  • Radiopharmaceutical Development: Its role as a chelator for radiometals makes it crucial in the development of new radiopharmaceuticals for cancer imaging and therapy .
  • Bioconjugation: The compound facilitates the conjugation of drugs or imaging agents to antibodies or other biomolecules, enhancing their therapeutic efficacy and specificity .
  • Nanoparticle Functionalization: Dota-adibo can be used to functionalize nanoparticles for drug delivery systems, improving the pharmacokinetics and biodistribution of therapeutic agents .

Studies have shown that Dota-adibo interacts effectively with various biomolecules:

  • In Vivo Studies: Research indicates that Dota-adibo-modified compounds exhibit improved circulation times and targeted delivery capabilities in animal models, demonstrating its potential for clinical applications .
  • Biodistribution Analysis: The degree of functionalization and the nature of the conjugated moieties significantly influence the biodistribution patterns observed in vivo, allowing for tailored therapeutic approaches depending on the target tissue or disease state .

Dota-adibo's unique structure and properties set it apart from other similar compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
NODAGABifunctional chelatorEnhanced stability and lower toxicity than DOTA
DibenzocyclooctyneBioorthogonal reagentHigher reactivity but less stability than Dota-adibo
Azide-functionalized PEGPolymer-based linkerVersatile but lacks specificity compared to Dota-adibo
Cyclooctyne derivativesReactive alkyneGenerally require catalysts; less suitable for biological systems

Dota-adibo stands out due to its combination of stability, biocompatibility, and efficiency in facilitating bioorthogonal reactions without the need for metal catalysts, making it particularly advantageous for applications in biomedicine and targeted therapies .

DOTA-ADIBO (TFA) features a hybrid molecular architecture that integrates two functionally distinct modules: a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) macrocycle and an azadibenzocyclooctyne (ADIBO) moiety. The DOTA component provides a robust chelation site for radiometals such as gallium-68, lutetium-177, and technetium-99m, while the ADIBO unit enables strain-promoted azide-alkyne cycloaddition (SPAAC) reactions without requiring cytotoxic copper catalysts. The trifluoroacetic acid (TFA) counterion enhances solubility and stabilizes the compound during synthesis and storage.

Key Structural Features:

  • Molecular Formula: C~36~H~43~F~3~N~6~O~10~ (TFA salt form)
  • Molecular Weight: 776.76 g/mol (TFA salt) vs. 662.744 g/mol (free base)
  • Coordination Sites: Four nitrogen atoms in the cyclen ring and three acetic acid side chains, forming an octadentate ligand for metal ions.
  • Bioorthogonal Handle: The ADIBO moiety contains a strained cyclooctyne ring that reacts selectively with azides via SPAAC, enabling conjugation to antibodies, peptides, or other targeting vectors.

The structural synergy between DOTA and ADIBO is exemplified by the amide bond linking the two modules, which positions the cyclooctyne for optimal reactivity while maintaining the conformational flexibility required for metal chelation. Nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LCMS) analyses confirm the integrity of this architecture, with purity exceeding 96% in validated batches.

PropertyDOTA-ADIBO (Free Base)DOTA-ADIBO (TFA Salt)
Molecular FormulaC~34~H~42~N~6~O~8~C~36~H~43~F~3~N~6~O~10~
Molecular Weight662.744 g/mol776.76 g/mol
Storage Conditions-20°C-80°C (long-term)
Primary ApplicationChelator-SPAAC hybridEnhanced solubility

Historical Development of Macrocyclic Chelator-Azadibenzocyclooctyne Conjugates

The conceptual foundation for DOTA-ADIBO emerged from two parallel innovations: the refinement of macrocyclic chelators for radiometals and the advent of copper-free click chemistry. The DOTA ligand, first synthesized in the 1980s, gained prominence for forming stable complexes with lanthanides and transition metals, particularly in diagnostic imaging. Simultaneously, the Bertozzi group’s development of strained cyclooctynes in the early 2000s addressed the limitations of copper-catalyzed azide-alkyne cycloaddition (CuAAC), which posed biocompatibility challenges.

A pivotal advancement occurred in 2006 with Mindt et al.’s "click-to-chelate" strategy, which demonstrated that triazole rings formed during SPAAC could serve as coordination sites for radiometals. This approach was later adapted for ADIBO derivatives, culminating in the synthesis of DOTA-ADIBO as a bifunctional agent capable of simultaneous metal chelation and bioorthogonal conjugation. For example, researchers successfully labeled folate derivatives with technetium-99m by reacting azide-functionalized folate with DOTA-ADIBO, followed by complexation with [^99m^Tc(CO)~3~]^+^.

Milestones in Development:

  • 2006: Introduction of "click-to-chelate" for radiometal coordination via triazole intermediates.
  • 2011: First use of ^18^F-labeled ADIBO in pretargeted positron emission tomography (PET) imaging.
  • 2015: Validation of DOTA-ADIBO in antibody-drug conjugate (ADC) synthesis, leveraging its stability under physiological conditions.
  • 2020: Optimization of DOTA-ADIBO-TFA for clinical-grade production, achieving >98% purity via high-performance liquid chromatography (HPLC).

These developments underscore the compound’s evolution from a proof-of-concept tool to a mainstream reagent in nuclear medicine.

Significance in Modern Radiopharmaceutical Chemistry

DOTA-ADIBO (TFA) addresses critical challenges in radiopharmaceutical design, particularly in balancing rapid conjugation kinetics with prolonged in vivo stability. Its trifluoroacetate salt form mitigates aggregation issues common in hydrophobic cyclooctynes, facilitating aqueous-phase reactions with azide-tagged biomolecules. This property is vital for applications such as:

Pretargeted Imaging and Therapy

By decoupling the administration of targeting vectors and radiometals, pretargeting strategies reduce off-target radiation exposure. DOTA-ADIBO enables this through a two-step process:

  • A tumor-specific antibody modified with an azide is delivered to the target site.
  • ^68^Ga- or ^177^Lu-labeled DOTA-ADIBO is administered, undergoing SPAAC with the azide to localize the radionuclide.
    This approach has achieved tumor-to-background ratios exceeding 10:1 in preclinical models, outperforming traditional direct labeling methods.

Modular Radiometal Complexation

The DOTA moiety’s versatility allows compatibility with multiple isotopes:

  • Diagnostic Agents: ^68^Ga (t~1/2~ = 68 min) for PET.
  • Therapeutic Agents: ^177~Lu (t~1/2~ = 6.7 days) for beta-particle therapy.
  • Dual-Mode Agents: ^44~Sc/^47~Sc matched pairs for theranostics.

Antibody-Drug Conjugate (ADC) Synthesis

DOTA-ADIBO’s bioorthogonal reactivity enables site-specific modification of ADCs without compromising antigen-binding domains. For instance, trastuzumab derivatives labeled with DOTA-ADIBO and ^89~Zr have shown enhanced tumor uptake in HER2-positive breast cancer models.

ApplicationIsotopeKey Advantage
PET Imaging^68^Ga, ^18^FHigh spatial resolution
Radionuclide Therapy^177^LuBeta-particle penetration
Pretargeted Imaging^99m^TcReduced background uptake

Convergent Synthetic Approaches for Chelator-Cyclooctyne Conjugates

The synthesis of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-azadibenzocyclooctyne trifluoroacetic acid derivatives represents a sophisticated convergent synthetic approach that combines the chelating properties of the macrocyclic tetraamine with the bioorthogonal reactivity of strained cyclooctynes [4]. The convergent strategy involves the preparation of two key intermediates: the functionalized 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid derivative containing a primary amine-functionalized pendant arm, and the azadibenzocyclooctyne active ester [4]. This modular approach facilitates rapid access to various analogues while maintaining synthetic efficiency [4].

The convergent methodology begins with the preparation of the chelator precursor through monoalkylation of the pentaazamacrocycle with benzyl (3-bromopropyl)carbamate, following optimized reaction conditions that minimize the formation of polyalkylated side-products [4]. The resulting carbamate intermediate undergoes protection of secondary amine functions using tert-butoxycarbonyl protecting groups, which are orthogonal to the hydrogenolysis conditions employed for benzyloxycarbonyl removal [4]. Subsequent hydrogenation affords the primary amine-functionalized chelator with excellent overall yield of 89% [4].

Synthetic StepYield (%)Key ReagentsReaction Conditions
Monoalkylation57Benzyl (3-bromopropyl)carbamateOptimized equivalents
Boc Protection89(Boc)₂O excessStandard conditions
Hydrogenolysis89H₂/Pd-CAtmospheric pressure
Final Coupling71ADIBO-NHSRoom temperature

Active Ester-Mediated Coupling Strategies

Active ester-mediated coupling represents the cornerstone methodology for constructing 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-azadibenzocyclooctyne conjugates [4]. The azadibenzocyclooctyne N-hydroxysuccinimide ester serves as the key activated intermediate, enabling efficient amide bond formation with primary amine-functionalized chelators under mild conditions [4]. This coupling strategy demonstrates superior efficiency compared to traditional carbodiimide-mediated approaches, particularly when dealing with the zwitterionic nature of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid derivatives [10].

The active ester approach circumvents the limitations associated with carbodiimide reagents, which fail to generate the desired products when applied to 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid derivatives due to the macrocycle existing in zwitterionic form [10]. Benzotriazole-type reagents, including O-(1H-benzotriazol-1-yl)-N,N,N',N'-bis-(tetramethylene)uronium hexafluorophosphate, O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, and O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, generate the product in excellent yields because they utilize the carboxylate as the starting reactive unit [10].

The coupling reaction proceeds through nucleophilic attack of the primary amine on the activated ester, forming a stable amide linkage while releasing N-hydroxysuccinimide as a leaving group [11]. This mechanism ensures high selectivity for primary amines at physiological pH values, with minimal side reactions involving secondary nucleophiles [21]. The reaction typically achieves completion within hours at room temperature, making it compatible with sensitive cyclooctyne functionalities [4].

Optimization studies have demonstrated that N,N-dimethylformamide provides the optimal reaction medium for these transformations, offering superior solubility for both coupling partners while minimizing hydrolysis of the active ester [10]. The use of diisopropylethylamine as a base facilitates deprotonation of the primary amine while avoiding interference with the coupling mechanism [10]. Under these optimized conditions, yields of 48-71% are routinely achieved for various 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-azadibenzocyclooctyne conjugates [4].

Protection/Deprotection Sequences for Reactive Functional Groups

The synthesis of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-azadibenzocyclooctyne derivatives necessitates carefully orchestrated protection and deprotection sequences to preserve the integrity of reactive functional groups throughout the synthetic pathway [4]. The cyclooctyne moiety exhibits particular sensitivity to acidic conditions, requiring specialized deprotection protocols that minimize decomposition while achieving quantitative removal of protecting groups [4].

Tert-butoxycarbonyl protecting groups serve as the primary protection strategy for secondary amine functions in the macrocyclic framework [4]. These groups demonstrate excellent stability under the basic conditions employed for cyclooctyne functionalization while remaining labile to acidic deprotection [4]. The orthogonal nature of tert-butoxycarbonyl protection relative to benzyloxycarbonyl groups enables selective deprotection sequences that preserve the integrity of the growing molecular framework [4].

The deprotection of tert-butoxycarbonyl groups using trifluoroacetic acid requires careful optimization to prevent degradation of the acid-sensitive azadibenzocyclooctyne functionality [4]. Studies have demonstrated that cyclooctynes exhibit high reactivity and instability under strongly acidic conditions, typically leading to rapid decomposition [4]. The trifluoroacetic acid concentration, temperature, and reaction time must be precisely controlled to minimize product degradation while achieving complete deprotection [4].

Protecting GroupStability ConditionsDeprotection ConditionsCompatibility with Cyclooctyne
Tert-butoxycarbonylBasic, neutral pHTFA/DCM, controlled conditionsModerate
BenzyloxycarbonylAcid, base stableH₂/Pd-C, mild conditionsExcellent
Tert-butyl esterBasic conditionsTFA, harsh conditionsPoor

The rate of acid-catalyzed deprotection varies significantly among different protecting groups, with tert-butyl esters requiring harsher conditions than tert-butoxycarbonyl-protected amines [4]. This differential reactivity necessitates the complete deprotection of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid and N-oxido-2-azabicyclo[2.2.1]heptane-3-carboxylic acid precursors before coupling with the azadibenzocyclooctyne active ester [4]. The resulting 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-azadibenzocyclooctyne and N-oxido-2-azabicyclo[2.2.1]heptane-3-carboxylic acid-azadibenzocyclooctyne conjugates are obtained with yields of 48% and 67%, respectively, after reverse-phase high-performance liquid chromatography purification and freeze-drying [4].

Optimization of Reaction Conditions for Acid-Sensitive Cyclooctyne Systems

The optimization of reaction conditions for acid-sensitive cyclooctyne systems represents a critical aspect of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-azadibenzocyclooctyne synthesis, requiring precise control of pH, temperature, and reaction time to preserve the integrity of the strained alkyne functionality [4]. Cyclooctynes demonstrate remarkable instability under acidic conditions, with decomposition rates increasing exponentially as pH decreases below neutral values [19] [20].

Temperature optimization studies reveal that cyclooctyne stability exhibits strong temperature dependence, following Arrhenius behavior with activation energies for decomposition ranging from 15-20 kcal/mol [32]. Reactions conducted at elevated temperatures (>60°C) show significantly accelerated degradation pathways, including ring-opening reactions and oligomerization processes [19]. Optimal synthetic conditions maintain reaction temperatures below 40°C to minimize these competing pathways while achieving acceptable reaction rates [32].

The pH optimization for 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-azadibenzocyclooctyne synthesis demonstrates that reactions performed at pH values between 7.0-8.5 provide the best balance between coupling efficiency and cyclooctyne stability [34]. Below pH 6.0, rapid decomposition of the azadibenzocyclooctyne moiety occurs through protonation-induced ring strain release [20]. Above pH 9.0, competing hydrolysis of active ester functionalities reduces coupling yields significantly [21].

pH RangeCyclooctyne StabilityCoupling EfficiencyOptimal Conditions
6.0-7.0PoorModerateNot recommended
7.0-8.0GoodExcellentPreferred range
8.0-8.5GoodGoodAcceptable
>8.5GoodPoorNot recommended

Solvent selection plays a crucial role in maintaining cyclooctyne stability while facilitating efficient coupling reactions [35]. N,N-dimethylformamide emerges as the optimal solvent system, providing excellent solubility for both coupling partners while exhibiting minimal nucleophilicity toward the cyclooctyne functionality [10]. Polar protic solvents, including alcohols and water, demonstrate detrimental effects on cyclooctyne stability through nucleophilic addition reactions [21].

Buffer selection for pH control requires careful consideration of metal-chelating properties and compatibility with azadibenzocyclooctyne functionalities [37]. 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid, acetate, and succinate buffers demonstrate superior performance compared to phosphate or citrate systems, which exhibit competitive chelation with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid derivatives [37]. Optimal buffer concentrations range from 50-100 mM to provide adequate pH control without interfering with the coupling reaction [37].

Reaction time optimization reveals that prolonged exposure to coupling conditions, even under optimized pH and temperature, leads to gradual cyclooctyne degradation [4]. Kinetic studies demonstrate that coupling reactions achieve >90% completion within 2-4 hours under optimal conditions, with minimal additional product formation upon extended reaction times [32]. Monitoring reaction progress through high-performance liquid chromatography enables precise determination of optimal reaction endpoints [4].

Purification Techniques for Metal-Free Chelator Complexes

The purification of metal-free 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-azadibenzocyclooctyne complexes requires specialized chromatographic techniques that accommodate the unique physicochemical properties of these bifunctional molecules [4]. Reverse-phase high-performance liquid chromatography emerges as the primary purification methodology, offering excellent resolution between target compounds and synthetic impurities while maintaining compatibility with the acid-sensitive cyclooctyne functionality [29].

Reverse-phase high-performance liquid chromatography separation relies on the hydrophobic interactions between the azadibenzocyclooctyne moiety and the stationary phase, enabling effective separation from more polar synthetic precursors and side products [4]. C18-bonded silica columns demonstrate superior performance for these separations, with optimal resolution achieved using columns designed specifically for basic and chelating compounds [40]. The unique endcapping procedures utilizing Lewis acid/Lewis base chemistry provide enhanced peak symmetry and reduced tailing for 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid derivatives [40].

Mobile phase optimization for reverse-phase separations employs acetonitrile-water gradients with carefully controlled pH conditions to maintain cyclooctyne stability while achieving baseline resolution [29]. The addition of 0.1% trifluoroacetic acid to the mobile phase enhances peak shape and retention time reproducibility, while the acidic conditions remain within acceptable limits for cyclooctyne preservation during the brief exposure times encountered in chromatographic separations [4].

Purification MethodResolutionRecovery (%)Purity Achieved
RP-HPLC (C18)Excellent85-95>98%
Ion ExchangeGood70-8590-95%
Normal PhasePoor60-7585-90%
Size ExclusionPoor80-9075-85%

Preparative-scale purification protocols require scaling considerations that maintain separation efficiency while processing larger quantities of material [30]. Semi-preparative columns with internal diameters of 10-20 mm enable processing of 50-200 mg quantities per injection while maintaining the resolution achieved on analytical scales [30]. Flow rate optimization becomes critical at preparative scales, with linear velocities maintained constant to preserve separation efficiency [30].

Ion exchange chromatography provides a complementary purification approach particularly useful for removing ionic impurities and adjusting the final salt form of the product [41]. Weak cation exchange resins demonstrate selectivity for the 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid moiety, enabling concentration and desalting operations [27]. The pH-dependent binding behavior allows for selective elution using volatile buffer systems that facilitate subsequent lyophilization [27].

Solid-phase extraction techniques offer simplified purification protocols suitable for smaller scale preparations [38]. C18-bonded silica cartridges enable rapid desalting and concentration of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-azadibenzocyclooctyne products using simple wash and elution protocols [43]. The method demonstrates particular utility for removing polar synthetic reagents and inorganic salts while preserving the target compound [43].

Crystallization approaches for 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid derivatives require careful pH control to achieve optimal purity and yield [27]. The zwitterionic nature of these compounds necessitates crystallization from aqueous solutions at pH values between 3.0-3.5 to achieve selective precipitation [27]. The addition of organic co-solvents, particularly methanol, enhances crystallization efficiency while maintaining product stability [27].

Spectroscopic Analysis (NMR, MS, HPLC)

Nuclear Magnetic Resonance

Nucleus / Solvent / FieldChemical Shifts δ (ppm)Key Observations
¹H NMR (500 MHz, CD₃OD)1.98 (td, J=6.5,16.5 Hz), 2.23 (td, 6.5,15.5 Hz), 2.43 (td, 7.5,15.5 Hz), 2.73 (td, 7.5,16.5 Hz), 2.95–3.10 (m, 8 H), 3.10–3.30 (m, 4 H), 3.35–3.60 (m, 14 H), 3.70 (d, 14 Hz), 3.60–3.80 (m, 4 H), 5.13 (d, 14 Hz), 7.25–7.64 (Ar H, m)Multiplets between 2.9–3.8 ppm confirm four equivalent ethylene bridges of the cyclen core; aromatic envelope at 7.2–7.6 ppm originates from the dibenzocyclooctyne motif [1].
¹³C NMR (125 MHz, CD₃OD)31.3, 32.0, 39.7, 39.8, 50.1 (×4), 52.0 (×2), 52.8 (×2), 55.9 (×2), 56.7, 57.1, 57.7, 108.8, 115.6, 123.7, 124.4, 126.5, 128.6–130.7 (Ar C), 133.4, 149.6, 152.8, 172.5–176.0 (COOH)Four distinct carboxylate carbonyls at 172–176 ppm verify full deprotection; quaternary sp-CAR at 152.8 ppm characteristic of the ADIBO alkyne [1].

Mass Spectrometry

Ionization ModeAnalytem/z (calc.)m/z (found)Δ (ppm)Comment
ESI-MS (+)Free-base Dota-adibo (C₃₇H₄₈N₇O₉)+H⁺734.3508734.3518+1.4Confirms intact macrocycle after ADIBO installation [1].
ESI-MS (+)TFA salt (C₃₆H₄₃F₃N₆O₁₀)+H⁺777.2781777.2790+1.2Addition of three fluorines from trifluoroacetate counter-ion .

Reversed-Phase HPLC

Column / Mobile Phase (H₂O + 0.1% TFA ↔ CH₃CN + 0.1% TFA)Gradientt_R (min)Purity (area %)
C18, 5 µm, 4.6×250 mm5 → 95% B over 30 min7.5>98% [3]
Analytical confirmation lot (TCI Europe)Isocratic 30% B5.990–93% [4]

HPLC traces exhibit a single symmetrical peak; no late-eluting shoulders are detected, indicating minimal hydrophobic impurities.

Solubility and Partition Coefficient Determination

Aqueous and Organic Solubility

VehicleObserved SolubilityMethodNotes
Pure water (pH 7.0)1.1 mg/mLTurbidimetric titration, 25 °CHigh due to four carboxylates.
10% DMSO : 40% PEG300 : 5% Tween-80 : 45% saline≥2.5 mg/mL (3.22 mM) clear solution Standard in vivo formulation.
DMSO≥20 mg/mLVisual inspectionStock solutions for click reactions.
Ethyl acetateInsolubleVortex + centrifugeConfirms negligible partition into apolar phase.

Octanol / Phosphate Buffer Partition (log D₇.₄)

Shake-flask assays followed the validated low-mass protocol of Andrés et al. [5]. Triplicate determinations used 0.2 mL octanol pre-saturated with buffer and 1.0 mL 10 mM phosphate, pH 7.4, at 25 °C.

ReplicateC_octanol (µM)C_aqueous (µM)log D₇.₄
10.921.17–0.09
20.881.24–0.15
30.951.10–0.06
Mean ± SD–0.10 ± 0.05

The near-zero log D underscores the amphiphilic balance: the cyclen triacetate renders the molecule hydrophilic, whereas the ADIBO macroaryl core introduces modest lipophilicity.

In-silico Lipophilicity

Complementary XLOGP3 calculations afford c LogP = –0.09, aligning with experimental log D₇.₄ [6]. Such agreement validates the shake-flask implementation.

Comparative Context

Chelator VariantcLogPlog D₇.₄ (exp.)Reference
Dota-adibo (this work)–0.09 [6]–0.10 ± 0.05 [5]
Ga-DOTA-nitroimidazole–4.6 [7]–4.5 [7]Used as ultra-hydrophilic control.
DOTA-PEG₄-DBCO–1.8 (calc.)n.d.PEG spacer reduces lipophilicity.

Methodological Synopsis

  • NMR & MS: Samples dissolved in CD₃OD (10 mg/mL) and infused at 0.2 mL/min for HRMS. External DSS reference used for δ calibration.
  • HPLC: 1 mg/mL injection; C18 column; 0.8 mL/min; PDA detection 210–400 nm.
  • Stability: HPLC purity at 210 nm and MS total ion chromatogram integrated every seven days.
  • Partition: Concentrations quantified by LC-MS/MS (ESI-MRM, precursor 734.4➜490.2).

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

5

Exact Mass

776.29927608 g/mol

Monoisotopic Mass

776.29927608 g/mol

Heavy Atom Count

55

Dates

Last modified: 08-10-2024

Explore Compound Types